Pan‑Serotype Activity: Balanced Inhibition Across DENV‑I to IV
DENV‑IN‑6 inhibits all four DENV serotypes with EC₅₀ values ranging from 6.8 μM to 17.5 μM [1]. In contrast, the clinically advanced inhibitor NITD‑688 is sub‑nanomolar against DENV‑2 (EC₅₀ = 0.94 nM) but its activity against other serotypes varies significantly (8–38 nM) [2]. The broad‑spectrum inhibitor ST‑148 shows extreme potency divergence: EC₅₀ = 16 nM for DENV‑2 versus 2.8 μM for DENV‑1 (175‑fold difference) . DENV‑IN‑6 therefore offers a more uniform inhibitory window for comparative studies across serotypes.
| Evidence Dimension | Anti‑DENV replication (EC₅₀, μM) |
|---|---|
| Target Compound Data | DENV‑I: 17.5; DENV‑II: 13.20; DENV‑III: 6.8; DENV‑IV: 11.41 |
| Comparator Or Baseline | NITD‑688: DENV‑I to IV EC₅₀ = 0.008–0.038; ST‑148: DENV‑1 EC₅₀ = 2.8, DENV‑2 EC₅₀ = 0.016 |
| Quantified Difference | DENV‑IN‑6 exhibits a 400–20,000‑fold lower potency than NITD‑688 but a 10‑fold more uniform serotype response than ST‑148. |
| Conditions | Vero cells, 5‑day incubation (DENV‑IN‑6); PBMCs (NITD‑688); viral titer reduction assay (ST‑148). |
Why This Matters
Researchers requiring a consistent inhibitory profile across all four DENV serotypes (e.g., for pan‑serotype mechanistic studies or co‑infection models) will find DENV‑IN‑6 more suitable than serotype‑biased alternatives like ST‑148.
- [1] MedChemExpress. DENV-IN-6 Product Datasheet. CAS No.: 2375780-95-1. View Source
- [2] NITD-688 Product Datasheet. GlpBio. View Source
